4-(3-Fluorobenzenesulfonyl)butanoic acid
CAS No.:
Cat. No.: VC13492704
Molecular Formula: C10H11FO4S
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11FO4S |
|---|---|
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | 4-(3-fluorophenyl)sulfonylbutanoic acid |
| Standard InChI | InChI=1S/C10H11FO4S/c11-8-3-1-4-9(7-8)16(14,15)6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13) |
| Standard InChI Key | MJIMBXZHBJUAJP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)S(=O)(=O)CCCC(=O)O)F |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)CCCC(=O)O)F |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 4-(3-fluorobenzenesulfonyl)butanoic acid comprises a benzene ring substituted with fluorine at the meta position, linked via a sulfonyl group to a four-carbon carboxylic acid chain. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁FO₄S |
| Molecular Weight | 246.26 g/mol |
| IUPAC Name | 4-(3-fluorophenyl)sulfonylbutanoic acid |
| SMILES | C1=CC(=CC(=C1)S(=O)(=O)CCCC(=O)O)F |
| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)CCCC(=O)O)F |
| PubChem CID | 80058349 |
Synthesis and Reaction Pathways
Primary Synthesis Method
The compound is synthesized via sulfonylation of 3-fluorobenzenesulfonyl chloride with butanoic acid derivatives. A representative protocol involves:
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Reagents: 3-Fluorobenzenesulfonyl chloride, butanoic acid, pyridine (base).
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Conditions: Reflux in anhydrous dichloromethane (40–50°C, 6–8 hours).
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Workup: Neutralization with dilute HCl, extraction with ethyl acetate, and recrystallization from ethanol/water.
Yield optimization (70–85%) depends on stoichiometric control and moisture exclusion, as residual water hydrolyzes the sulfonyl chloride intermediate.
Alternative Approaches
While direct methods dominate, patents describe analogous syntheses for para-fluoro isomers (e.g., 4-(4-fluorobenzoyl)butyric acid) using Friedel-Crafts acylation with AlCl₃ . These methods, though irrelevant for the meta isomer, underscore the criticality of substituent positioning: para-fluoro derivatives exhibit distinct crystallinity and solubility profiles due to symmetrical charge distribution .
Chemical Reactivity and Functionalization
The sulfonyl group acts as a versatile handle for nucleophilic substitution (e.g., amine coupling) and redox reactions. Notable transformations include:
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Esterification: Reaction with methanol/H₂SO₄ yields the methyl ester, enhancing membrane permeability.
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Amide Formation: Condensation with primary amines produces sulfonamides, a class with documented antimicrobial activity.
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Reduction: LiAlH₄ reduces the sulfonyl group to thioether, though this pathway remains underexplored for this compound.
Comparative studies with non-fluorinated analogs reveal accelerated reaction kinetics for the meta-fluoro derivative, attributed to fluorine’s inductive effects stabilizing transition states.
Comparative Analysis with Structural Analogs
Meta-fluoro substitution uniquely balances electronic effects and steric bulk, optimizing target engagement without compromising pharmacokinetics.
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a precursor for protease inhibitors and kinase modulators. Its sulfonyl group is amenable to combinatorial chemistry, enabling rapid library synthesis for high-throughput screening.
Challenges and Future Directions
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Synthetic Scalability: Current methods require costly anhydrous conditions. Catalytic approaches using recyclable bases (e.g., polymer-supported DMAP) warrant investigation.
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Toxicity Profiling: No in vivo data exist; acute oral toxicity (LD₅₀) studies in rodents are critical for pharmaceutical development.
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Structural Optimization: Hybrid derivatives incorporating triazole or piperazine moieties may enhance target specificity.
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